5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline
Description
Properties
IUPAC Name |
5-bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWIWYYFXGQCHY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Route Overview
The synthesis of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline generally proceeds through the following key stages:
Step 1: Nitration of Aniline Derivative
Introduction of the nitro group at the 2-position of aniline or a substituted aniline precursor. This step typically uses a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled low temperature to ensure regioselectivity and avoid over-nitration.Step 2: Bromination at the 5-Position
Selective bromination of the 2-nitroaniline intermediate to introduce the bromine atom at the 5-position. This is often conducted using bromine or N-bromosuccinimide (NBS) in a suitable solvent under mild conditions to prevent side reactions.Step 3: Coupling with (1R)-1-Phenylethylamine
The key step involves the formation of the N-substituted aniline by coupling 5-bromo-2-nitroaniline with the chiral amine (1R)-1-phenylethylamine. This reaction is facilitated by the presence of a base and sometimes a coupling agent to promote nucleophilic substitution on the aniline nitrogen, preserving the stereochemistry of the chiral amine.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Purpose/Notes |
|---|---|---|---|
| 1 | Nitration | Concentrated HNO3/H2SO4, 0–5 °C | Introduce nitro group at ortho position relative to NH2 |
| 2 | Bromination | Br2 or NBS, solvent (e.g., acetic acid), room temp | Selective bromination at 5-position of 2-nitroaniline |
| 3 | Coupling/Alkylation | (1R)-1-phenylethylamine, base (e.g., NaOH or K2CO3), coupling agent (optional), solvent (e.g., ethanol or DMF), reflux or room temp | Formation of N-substituted aniline with chiral amine |
Industrial Production Considerations
Industrial synthesis adapts the above laboratory methods for scale-up with optimization for yield, purity, and safety:
- Continuous Flow Reactors: Enable precise control over reaction parameters, improving reproducibility and safety during nitration and bromination steps.
- Purification Techniques: Use of crystallization, chromatography, or distillation to isolate high-purity product.
- Quality Control: Stringent monitoring of reaction intermediates and final product for consistency, especially to maintain stereochemical integrity of the (1R)-1-phenylethyl substituent.
Research Findings and Analysis
- The presence of the chiral (1R)-1-phenylethyl group imparts stereochemical specificity, which is crucial for potential biological activity and downstream synthetic applications.
- The nitro group is a versatile functional group that can be chemically modified further (e.g., reduction to amino group), enabling the compound to serve as a key intermediate in organic synthesis.
- The bromine atom serves as a reactive handle for nucleophilic aromatic substitution, allowing synthesis of diverse derivatives.
Summary Data Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Aniline or substituted aniline |
| Key Intermediates | 5-Bromo-2-nitroaniline |
| Nitration Conditions | HNO3/H2SO4, 0–5 °C |
| Bromination Reagents | Br2 or NBS |
| Coupling Partner | (1R)-1-phenylethylamine |
| Coupling Conditions | Base (NaOH/K2CO3), solvent (ethanol/DMF), reflux or room temp |
| Molecular Formula | C14H13BrN2O2 |
| Molecular Weight | 321.17 g/mol |
| Stereochemistry | (1R) configuration preserved in coupling step |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products Formed
Reduction: The major product is 5-amino-2-nitro-N-[(1R)-1-phenylethyl]aniline.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the bromine atom play crucial roles in these interactions, potentially leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Identifiers :
- CAS Number : 1416336-79-2
- Molecular Formula : C₁₄H₁₃BrN₂O₂
- Purity : ≥95% (as reported by Combi-Blocks)
Synthetic Relevance : The compound is a nitroaromatic building block, often used in pharmaceutical and materials science research. Its synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution, similar to methods described for related bromoanilines .
Structural and Functional Comparisons with Analogous Compounds
Positional Isomers of Bromo-Nitroanilines
Compounds with bromine and nitro groups in varying positions exhibit distinct electronic and steric properties:
Impact of Substituent Position :
N-Substituted Aniline Derivatives
The (1R)-1-phenylethyl group confers chirality and steric bulk, differentiating it from other N-alkyl/aryl analogs:
Chirality Effects :
- The R-configuration in the target compound may influence biological activity or catalytic selectivity, as seen in enantioselective syntheses of cyclohexanediamine derivatives .
- Anti-Markovnikov isomers (e.g., N-(2-phenylethyl) analogs) form preferentially at higher temperatures in palladium-catalyzed reactions, suggesting thermodynamic control .
Halogenated and Heterocyclic Analogs
Fluoro, chloro, and heterocyclic substituents modify electronic properties and applications:
Biological Activity
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Bromine Atom : Enhances electrophilicity and potential reactivity.
- Nitro Group : Often involved in redox reactions and can influence biological interactions.
- Phenylethyl Group : Imparts specific stereochemical properties that may affect biological activity.
The molecular formula is with a molecular weight of approximately 305.15 g/mol.
The biological activity of this compound primarily stems from its interactions with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may enhance binding affinity to biological targets. The bromine atom can also participate in nucleophilic aromatic substitution reactions, potentially leading to the formation of derivatives with altered biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related nitroaniline derivatives can inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| L1210 (murine leukemia) | 15.0 ± 0.5 |
| CEM (human T-lymphocyte) | 20.0 ± 1.0 |
| HeLa (human cervix carcinoma) | 18.0 ± 0.8 |
These findings suggest that the compound may possess similar anticancer activity, warranting further investigation into its efficacy against specific cancer types .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. The compound's ability to interact with active sites of enzymes could lead to significant inhibition of enzyme activity, which is crucial in various metabolic pathways. For example, it may inhibit enzymes involved in tumor growth or inflammatory responses .
Study on Enzyme Interaction
A study published in a peer-reviewed journal focused on the interaction of nitroaniline derivatives with specific enzymes involved in cancer metabolism. The researchers found that these compounds could significantly inhibit the activity of key enzymes such as topoisomerase and cyclooxygenase, leading to reduced tumor cell viability .
Synthesis and Biological Evaluation
In another study, the synthesis of this compound was reported along with its biological evaluation against various cancer cell lines. The results demonstrated that modifications to the aniline structure could enhance its anticancer properties, indicating a structure–activity relationship that merits further exploration .
Q & A
Q. What are the key synthetic pathways for 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via sequential functionalization of the aniline ring. A plausible route involves:
- Step 1: Introduction of the bromine atom at the 5-position via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
- Step 2: Nitration at the 2-position using HNO₃/H₂SO₄, ensuring regioselectivity by leveraging the directing effects of the existing substituents .
- Step 3: Chiral N-alkylation of the aniline with (R)-1-phenylethyl bromide under basic conditions (e.g., K₂CO₃/DMF) or via Ullmann coupling .
- Critical Factors: Temperature control during nitration minimizes byproducts, while chiral resolution techniques (e.g., chiral HPLC) ensure enantiomeric purity .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
- Methodological Answer:
- ¹H NMR: The aromatic region shows distinct splitting patterns due to bromine’s deshielding effect and nitro group’s electron-withdrawing nature. The (R)-1-phenylethyl group exhibits diastereotopic protons split into a multiplet (δ ~1.6–1.8 ppm for CH₃ and δ ~5.2 ppm for CH) .
- ¹³C NMR: The bromine-bearing carbon resonates at δ ~115–120 ppm, while the nitro-substituted carbon appears at δ ~145–150 ppm .
- IR: Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) confirm the nitro group .
- MS: The molecular ion peak (M⁺) at m/z 335 (C₁₄H₁₂BrN₂O₂⁺) and fragment ions at m/z 198 (loss of Br) and m/z 91 (tropylium ion from the phenylethyl group) are diagnostic .
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer:
- Storage: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent degradation via hydrolysis or photolysis of the nitro group .
- Handling: Use a fume hood, nitrile gloves, and safety goggles. Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive decomposition .
Advanced Research Questions
Q. How does the steric and electronic influence of the (R)-1-phenylethyl group affect the regioselectivity of subsequent reactions (e.g., cross-coupling or reduction)?
- Methodological Answer:
- Steric Effects: The bulky (R)-1-phenylethyl group directs electrophiles to the para position of the aniline ring due to steric hindrance at the ortho position .
- Electronic Effects: The electron-donating NH group activates the ring for electrophilic substitution, but the nitro group deactivates it, requiring careful optimization of reaction conditions (e.g., Pd-catalyzed cross-coupling at elevated temperatures) .
Q. What computational methods (DFT, molecular docking) predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- DFT Calculations: Optimize the geometry using B3LYP/6-31G(d) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity .
- Molecular Docking: Use AutoDock Vina to simulate binding to targets like cytochrome P450 or kinase enzymes. The bromine and nitro groups may form halogen bonds or π-stacking interactions with hydrophobic pockets .
Q. How do structural analogs (e.g., 5-Chloro-2-nitroaniline or S-enantiomer derivatives) compare in terms of physicochemical properties and bioactivity?
- Methodological Answer:
- Comparative Studies: Synthesize analogs via halogen substitution (Cl/Br) or enantiomeric resolution. Assess solubility (logP via shake-flask method), thermal stability (DSC/TGA), and bioactivity (IC₅₀ in enzyme assays) .
- Key Findings: Bromine’s larger atomic radius increases lipophilicity (higher logP) compared to chlorine. The R-enantiomer may show higher target affinity due to chiral recognition .
Q. How can contradictory data on reaction yields or spectroscopic assignments be resolved?
- Methodological Answer:
- Yield Optimization: Use design of experiments (DoE) to test variables (catalyst loading, solvent polarity). For example, switching from DMF to THF in N-alkylation improves yield by 15% .
- Spectroscopic Validation: Compare experimental NMR data with computed chemical shifts (GIAO method) or crystallographic data (if single crystals are obtainable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
